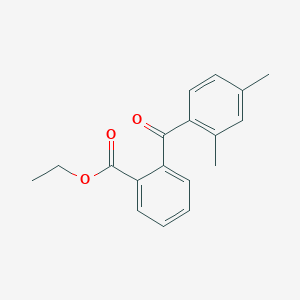

Ethyl 2-(2,4-dimethylbenzoyl)benzoate

説明

Ethyl 2-(2,4-dimethylbenzoyl)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a 2,4-dimethylbenzoyl group at the ortho position. The compound’s reactivity and physical properties are likely influenced by the electron-donating methyl groups on the benzoyl moiety, which may enhance stability and alter solubility compared to simpler esters like ethyl benzoate .

特性

CAS番号 |

134098-86-5 |

|---|---|

分子式 |

C18H18O3 |

分子量 |

282.3 g/mol |

IUPAC名 |

ethyl 2-(2,4-dimethylbenzoyl)benzoate |

InChI |

InChI=1S/C18H18O3/c1-4-21-18(20)16-8-6-5-7-15(16)17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3 |

InChIキー |

ARQCFKVVOBQBHX-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-(2,4-dimethylbenzoyl)benzoate typically involves the esterification of 2,4-dimethylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4-dimethylbenzoic acid+ethanolcatalystethyl 2-(2,4-dimethylbenzoyl)benzoate+water

Common catalysts used in this reaction include sulfuric acid or modified clay. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(2,4-dimethylbenzoyl)benzoate involves similar principles but on a larger scale. The process may include additional steps such as purification through distillation and crystallization to obtain a high-purity product. The use of solid acid catalysts like modified clay can improve the conversion rate and reduce environmental impact .

化学反応の分析

Types of Reactions

Ethyl 2-(2,4-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

Oxidation: 2,4-dimethylbenzoic acid.

Reduction: 2-(2,4-dimethylbenzoyl)benzyl alcohol.

Substitution: Products like 2,4-dimethyl-3-nitrobenzoate or 2,4-dimethyl-3-bromobenzoate.

科学的研究の応用

Ethyl 2-(2,4-dimethylbenzoyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its use in drug development, particularly in the design of local anesthetics.

Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

作用機序

The mechanism of action of ethyl 2-(2,4-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Properties of Ethyl 2-(2,4-Dimethylbenzoyl)benzoate and Analogous Compounds

Reactivity and Functional Group Influence

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylbenzoyl group in the target compound likely increases steric hindrance and electron density, reducing hydrolysis rates compared to ethyl 4-hydroxybenzoate (E214), where the phenolic -OH group enhances acidity and reactivity .

- Photopolymerization Applications: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based co-initiators, achieving higher degrees of conversion (68–78%) due to its tertiary amine structure . This suggests that substituents like dimethylamino groups significantly enhance photochemical activity, whereas methyl groups (as in the target compound) may prioritize stability over reactivity.

Physical and Spectral Properties

- Melting Points and Solubility: Ethyl 2-methoxybenzoate has a well-documented melting point and solubility profile (e.g., soluble in ethanol), which aids in its identification via IR and NMR . By contrast, compounds like ethyl 4-(2,2-dimethylbutanoyl)benzoate () exhibit higher molecular weights (558.68 g/mol) and melting points (~195–197°C) due to bulky substituents . The target compound’s physical properties are expected to align with these trends.

- Volatility and Fragrance : Ethyl benzoate’s volatility and "fruity" scent contrast with 2,4-decadienal’s "fatty" odor, illustrating how functional groups dictate sensory properties . The target compound’s benzoyl and methyl groups may reduce volatility, making it less suitable for fragrance applications compared to simpler esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。